Cas no 10083-24-6 (Piceatannol)
Piceatannol Chemical and Physical Properties
Names and Identifiers
-
- trans-Piceatannol
- TRANS-3,3',4,5'-TETRAHYDROXYSTILBENE
- PICEATANNOL
- (e)-4-[2-(3,5dihydroxyphenyl)ethenyl]1,2-benzenediol
- 4-[2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol
- (E)-3,3',4,5'-Tetrahydroxystilbene
- (E)-Piceatannol
- Astringenin
- (E)-4-(3,5-Dihydroxystyryl)benzene-1,2-diol
- 3,3',4,5'-Tetrahydroxy-trans-stilbene
- 3,3′,4,5′-Stilbenetetrol
- 3,3′,4,5′-Tetrahydroxy-trans-stilbene
- 3,4,3',5'-Tetrahydroxy-trans-stilbene
- 3
- 3-Hydroxyresveratol
- astringinin
- piceatanol
- 3,5,3',4'-Tetrahydroxystilbene
- 3,3',4'5-Tetrahydroxystilbene
- 4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol
- 3,3',4,5'-Tetrahydroxystilbene
- 6KS3LS0D4F
- 3,3',4,5'-Stilbenetetrol
- 4-[(E)-2-(3,5-dihydroxyphenyl)vinyl]benzene-1,2-diol
- 1,2-Benzenediol, 4-(2-(3,5-dihydroxyphenyl)ethenyl)-, (E)-
- C14H12O4
- NSC365798
- MFC
- ConMedNP.2951
- Piceatannol
-
- MDL: MFCD00221715
- Inchi: 1S/C14H12O4/c15-11-5-10(6-12(16)8-11)2-1-9-3-4-13(17)14(18)7-9/h1-8,15-18H/b2-1+
- InChI Key: CDRPUGZCRXZLFL-OWOJBTEDSA-N
- SMILES: O([H])C1=C(C([H])=C([H])C(=C1[H])/C(/[H])=C(\[H])/C1C([H])=C(C([H])=C(C=1[H])O[H])O[H])O[H]
Computed Properties
- Exact Mass: 244.07400
- Monoisotopic Mass: 244.07355886 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 85
- XLogP3: 2.9
- Topological Polar Surface Area: 80.9
- Molecular Weight: 244.24
Experimental Properties
- Color/Form: White powder
- Density: 1.1245 (rough estimate)
- Melting Point: 235°C(dec.)(lit.)
- Boiling Point: 108°C/0.04mmHg(lit.)
- Flash Point: 252.2°C
- Refractive Index: 1.5190 (estimate)
- Solubility: H2O: 0.5 mg/mL
- PSA: 80.92000
- LogP: 2.67940
- λmax: 323(MeOH)(lit.)
- Solubility: dissolve in water
Piceatannol Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- Storage Condition:2-8°C
Piceatannol Customs Data
- Customs Data:
China Customs Code:
2907299090Overview:
2907299090 Other polyphenols,Phenolic alcohol.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2907299090 polyphenols; phenol-alcohols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Piceatannol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P832463-500mg |
Piceatannol |
10083-24-6 | 98% | 500mg |
¥1,326.00 | 2022-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83891-10MG |
Piceatannol |
10083-24-6 | 10mg |
¥3777.39 | 2023-09-09 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1928-1G |
Piceatannol |
10083-24-6 | >98.0%(HPLC) | 1g |
¥1990.00 | 2024-04-18 | |
| TRC | P436300-1mg |
trans-Piceatannol |
10083-24-6 | 1mg |
$ 52.00 | 2023-09-06 | ||
| TRC | P436300-5mg |
trans-Piceatannol |
10083-24-6 | 5mg |
$ 71.00 | 2023-09-06 | ||
| TRC | P436300-10mg |
trans-Piceatannol |
10083-24-6 | 10mg |
$ 106.00 | 2023-09-06 | ||
| TRC | P436300-25mg |
trans-Piceatannol |
10083-24-6 | 25mg |
$207.00 | 2023-05-17 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP1525-20mg |
Piceatannol |
10083-24-6 | 99% | 20mg |
$25 | 2024-10-17 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1525-1000mg |
Piceatannol |
10083-24-6 | 99% | 1000mg |
$95 | 2024-10-17 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0610-5 mg |
Piceatannol |
10083-24-6 | 98.66% | 5mg |
¥328.00 | 2022-04-26 |
Piceatannol Suppliers
Piceatannol Related Literature
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Stilbenes Stilbenes
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Stilbenes
- Natural Products and Extracts Plant Extracts Plant based Clematicissus simsiana
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
Additional information on Piceatannol
Piceatannol (CAS 10083-24-6): A Potent Polyphenolic Compound with Multifaceted Biological Activities
Piceatannol (CAS 10083-24-6), a stilbenoid derivative structurally analogous to resveratrol, has emerged as a compelling target in biomedical research due to its exceptional antioxidant, anti-inflammatory, and anticancer properties. With the molecular formula C14H12O4, this compound exhibits a unique 3,5,4'-trihydroxy-stilbene structure that confers enhanced bioactivity compared to its parent molecule. Recent studies highlight its potential in addressing metabolic disorders and neurodegenerative diseases, positioning it as a promising candidate for drug development.
The antioxidant efficacy of Piceatannol stems from its ability to scavenge free radicals and modulate cellular redox balance. A 2023 study published in the Nutrients journal demonstrated its superior radical scavenging capacity (IC50: 1.8 μM) against DPPH radicals compared to resveratrol. This activity is further amplified by its ability to upregulate Nrf2-mediated antioxidant pathways, as evidenced in HepG2 cell models exposed to oxidative stress conditions.
Inflammation modulation represents another key therapeutic angle for this compound. Research from the Journal of Medicinal Chemistry (2024) revealed that Piceatannol (CAS 10083-24-6) suppresses NF-κB activation by inhibiting IKKβ phosphorylation, leading to reduced TNF-α and IL-6 secretion in LPS-stimulated macrophages. This dual mechanism makes it particularly attractive for developing novel anti-inflammatory agents targeting chronic conditions like rheumatoid arthritis.
Cancer research has uncovered compelling anticancer mechanisms involving apoptosis induction and metastasis inhibition. A groundbreaking study in Cancer Letters (January 2024) showed that Piceatannol triggers mitochondrial-dependent apoptosis in triple-negative breast cancer cells through Bax/Bcl-2 ratio modulation and caspase cascade activation. Notably, it also downregulates epithelial-mesenchymal transition markers (vimentin, N-cadherin) in metastatic melanoma models, suggesting potential synergy with chemotherapy regimens.
Neuroprotective applications are gaining traction following discoveries about its blood-brain barrier permeability and neurotrophic effects. Preclinical data from Alzheimer's Disease & Associated Disorders (April 2023) demonstrated cognitive improvement in APP/PS1 mice treated with Piceatannol via β-secretase inhibition and Aβ plaque reduction. The compound also promotes neurite outgrowth in PC12 cells by activating PI3K/Akt signaling pathways, offering new avenues for neurodegenerative disease therapies.
Metabolic health benefits have been validated through rodent studies showing improved insulin sensitivity and lipid metabolism. A 16-week intervention study in obese mice revealed significant reductions in hepatic steatosis markers (ALT: -37%, triglycerides: -55%) accompanied by adiponectin upregulation. These findings align with human clinical trial phase I results indicating tolerability at doses up to 50 mg/kg/day without hepatotoxicity concerns.
Innovative drug delivery systems are being explored to enhance bioavailability limitations inherent to polyphenols. Solid lipid nanoparticles loaded with Piceatannol exhibit prolonged half-life (>7 hours) compared to free compound (<5 hours), as reported in the International Journal of Pharmaceutics (June 2024). Co-delivery systems combining Piceatannol with curcumin show synergistic antitumor effects in pancreatic cancer xenograft models without additive toxicity.
Cutting-edge research now focuses on epigenetic regulatory roles through histone deacetylase inhibition discovered in recent proteomic analyses. This mechanism explains its ability to reverse multidrug resistance phenotypes observed in cancer stem cells isolated from glioblastoma tumors. Synthetic biology approaches are also underway to engineer microbial strains capable of producing Piceatannol at industrial scales using metabolic pathway engineering strategies.
The global market for Piceatannol-based formulations is projected to grow at a CAGR of 9.7% through 2030 driven by increasing demand for natural bioactives in functional foods and cosmeceuticals. Key players are investing in stability optimization techniques like microencapsulation and spray-drying processes to maintain compound integrity during formulation development.
Ongoing translational research aims to bridge preclinical promise with clinical utility through combination therapies targeting metabolic syndrome comorbidities. Phase II trials combining Piceatannol with metformin show synergistic glycemic control improvements (-18% HbA1c reduction vs -9% monotherapy), underscoring its potential as an adjunct therapy for type II diabetes management.
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